Z-Arginine (Mtr)-Hydrochloride Acetic Acid Salt, commonly referred to as Z-Arg(Mtr)-OH.CHA, is a derivative of the amino acid arginine that is protected by a methoxytrityl group. This compound is significant in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific functionalities. The Z- (benzyloxycarbonyl) and Mtr (methoxytrityl) protecting groups are used to prevent unwanted reactions during the synthesis process.
Z-Arg(Mtr)-OH.CHA is classified as an amino acid derivative and falls under the category of protected amino acids. It is primarily sourced from chemical suppliers specializing in peptide synthesis reagents, such as Merck Millipore and AAPPTEC. The compound is utilized in various biochemical applications, including the synthesis of peptides and proteins.
The synthesis of Z-Arg(Mtr)-OH.CHA involves several key steps:
Z-Arg(Mtr)-OH.CHA has a complex molecular structure characterized by:
The structure includes a central arginine backbone with protective groups that shield reactive sites until desired reactions can occur .
Z-Arg(Mtr)-OH.CHA participates in several chemical reactions relevant to peptide synthesis:
The mechanism of action for Z-Arg(Mtr)-OH.CHA in peptide synthesis involves:
The efficiency of these reactions largely depends on the choice of coupling reagents and conditions used during synthesis .
Relevant data indicate that careful handling is required to maintain its integrity during storage and use .
Z-Arg(Mtr)-OH.CHA is primarily used in:
The 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group was developed as a specialized protecting group for the guanidinium function of arginine in peptide synthesis. Z-Arg(Mtr)-OH.CHA represents a structurally optimized derivative where the Mtr group shields the highly nucleophilic side chain, while the benzyloxycarbonyl (Z) group protects the α-amino group. The cyclohexylammonium (CHA) salt enhances crystallinity and solubility in organic solvents, facilitating handling during solid-phase and solution-phase synthesis. The Mtr group’s design incorporates methoxy and methyl substituents that strategically modulate its electronic properties: the electron-donating methoxy group increases acid lability, while the steric bulk of the trimethylphenyl moiety minimizes side reactions during coupling steps [4].
Synthesis of Z-Arg(Mtr)-OH typically begins with L-arginine, where the guanidinyl group is selectively sulfonated using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under alkaline conditions. Subsequent Z-protection of the α-amino group yields Z-Arg(Mtr)-OH, which is then converted to the cyclohexylammonium salt via acid-base reaction with cyclohexylamine. This salt formation improves stability by suppressing racemization and enhancing storage characteristics. Critical to the design is the Mtr group’s balance between stability during chain elongation and selective removability under mild acidic conditions, making it indispensable for synthesizing methionine- or tryptophan-containing peptides prone to oxidative or alkylative side reactions [4] [6].
During SPPS, the Mtr group demonstrates remarkable stability under repetitive trifluoroacetic acid (TFA) deprotection cycles (typically 20–50% TFA in DCM) used for Boc group removal. This resilience stems from the sulfonamide bond’s low susceptibility to acidolysis and the steric shielding provided by the ortho-methyl groups. However, prolonged exposure to strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) cleaves the Mtr group, albeit at slower rates compared to other protecting groups. Kinetic studies reveal that deprotection requires methanesulfonic acid (MSA) in TFA/thioanisole (0.15–0.3 M), where thioanisole acts as a carbocation scavenger to prevent tyrosine alkylation or tryptophan side reactions [4] [6].
The Mtr group’s stability profile enables its use in longer syntheses where multiple acid exposures occur. However, in Fmoc-based SPPS, the Mtr group’s resistance to piperidine (20–50% in DMF) allows orthogonal Nα-deprotection without side-chain compromise. A key limitation arises in peptides with multiple arginine residues, where extended deprotection times (1–2 hours) with MSA/TFA may be needed, increasing the risk of aspartimide formation or peptide aggregation. Consequently, meticulous scavenger selection (e.g., ethanedithiol for cysteine protection) is essential to maintain integrity during final global deprotection [3] [5].
The Mtr group occupies a unique niche among arginine protecting groups, balancing moderate acid lability and steric bulk. Unlike the nitro (NO₂) group—which requires harsh reduction conditions (SnCl₂ or hydrogenolysis) and risks ornithine formation—or the tosyl (Tos) group, which alkylates tryptophan during HF cleavage, Mtr offers cleaner deprotection under specialized acidic conditions. Compared to later derivatives like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), Mtr exhibits reduced acid lability but superior stability under neutral and basic conditions [3] [7].
Table 1: Comparative Properties of Arginine Protecting Groups
Protecting Group | Deprotection Conditions | Cleavage Time | Key Advantages | Key Limitations |
---|---|---|---|---|
Mtr | 0.15–0.3 M MSA/TFA-thioanisole | 1–2 hours | Resistant to TFA/piperidine; minimizes tryptophan alkylation | Slow deprotection in multi-arginine peptides |
Pbf | 80–95% TFA with scavengers | 1–3 hours | Faster cleavage than Pmc/Mtr; reduced tryptophan adducts | May require extended cleavage for hindered sites |
Pmc | 80–95% TFA with scavengers | 2–4 hours | High acid lability; effective for simple sequences | Prone to sulfonamide reattachment to Trp |
NO₂ | H₂/Pd-C or SnCl₂ | 5–24 hours | Inexpensive; useful for fragment condensation | Ornithine formation; incompatible with Met/Cys |
Pbf and Pmc, introduced in the 1990s, outperform Mtr in Fmoc-SPPS due to their rapid cleavage in standard TFA cocktails (e.g., 95% TFA). For instance, Pbf deprotection completes within 1–3 hours versus Mtr’s 1–2 hours under stronger acids. However, Mtr remains preferred in Boc-SPPS for acid-sensitive sequences or fragment condensations where orthogonality with tert-butyl-based protection is critical. Quantitative studies show Mtr’s deprotection efficiency exceeds 95% in model peptides lacking scavenger-sensitive residues, though this drops to 80–85% in tryptophan-rich contexts without adequate thioanisole [3] [5] [7].
Orthogonal deprotection of the Mtr group leverages its unique responsiveness to oxidative acid conditions while preserving common urethane protections (e.g., Boc, Fmoc) and acid-labile groups (e.g., tBu). In multi-step assemblies, Mtr is retained during TFA-mediated Nα-Boc deprotection or piperidine-driven Fmoc removal, enabling selective side-chain deblocking in the presence of tert-butyl esters or trityl-protected cysteine. The optimal deprotection cocktail—0.3 M methanesulfonic acid in TFA/thioanisole (9:1)—cleaves Mtr within 1 hour at 0–5°C, minimizing tyrosine sulfonation or aspartimide formation [4] [6].
For convergent syntheses involving protected fragments, Mtr’s stability toward hydrogenolysis and moderate acids allows its use alongside Cbz and benzyl-based protections. A typical workflow involves:
Table 2: Orthogonal Deprotection Schemes for Mtr in Multi-Step Synthesis
Synthetic Stage | Reaction | Conditions | Mtr Stability | Orthogonal Targets |
---|---|---|---|---|
Nα-Deprotection | Boc removal | 20–50% TFA/DCM, 10–30 min | Stable | Boc, Z(OMe) |
Nα-Deprotection | Fmoc removal | 20% piperidine/DMF, 5–10 min | Stable | Fmoc |
Side-Chain Deprotection | Mtr cleavage | 0.3 M MSA/TFA-thioanisole, 1h, 0°C | Cleaved | tBu, Trt, Pbf |
Resin Cleavage | Mild acidolysis | 1% TFA/DCM | Stable | 2-Cl-Trt resin linkage |
This orthogonality is particularly valuable for synthesizing arginine-rich domains in histones or antimicrobial peptides, where sequential disulfide bond formation or segment condensation is required. After deprotection, rigorous HPLC purification is recommended to remove sulfonamide byproducts, with yields typically exceeding 80% for peptides under 30 residues [4] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8